Lipophilicity Shift Relative to the Benzylsulfinyl (Sulfoxide) Analog
The target compound, (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide, exhibits a computed XLogP3-AA of 4.3, which is 1.3 log units higher than the corresponding sulfinyl (S=O) analog (PubChem CID 1472216; XLogP3-AA = 3.0) [1]. This difference is attributable to the lower polarity of the divalent sulfur compared to the sulfoxide group, increasing the compound's predicted membrane permeability while potentially reducing aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | Benzylsulfinyl analog (CID 1472216); XLogP3-AA = 3.0 |
| Quantified Difference | Δ XLogP3-AA = +1.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.3 log unit increase in computed logP may translate to significantly higher membrane permeability and CNS penetration potential, directly impacting compound selection for neurological or ocular indications versus systemic peripheral targets.
- [1] PubChem Compound Summary. CID 16413456 (XLogP3-AA = 4.3). CID 1472216 (XLogP3-AA = 3.0). National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary. CID 16413456: Computed Properties. National Center for Biotechnology Information (2026). View Source
